Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for bicyclic organic compounds containing both aromatic and saturated ring systems. The compound's full IUPAC name precisely describes the structural arrangement, beginning with the methyl ester designation, followed by the acetate chain attachment, and concluding with the detailed description of the substituted indane ring system. The numerical positioning system indicates the specific carbon atoms bearing functional groups, with the hydroxyl substituent located at the 5-position of the benzene ring portion of the indane structure.
Chemical database registration systems have assigned this compound the CAS number 856169-08-9, providing a unique identifier for regulatory and commercial purposes. The compound is also recognized under several synonymous designations in scientific literature, including "Methyl 2-(5-hydroxyindan-1-yl)acetate" and "Methyl (5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate". These alternative naming conventions reflect different approaches to describing the same molecular structure while maintaining chemical accuracy.
The InChI (International Chemical Identifier) string for this compound provides a standardized textual representation of its molecular structure: InChI=1S/C12H14O3/c1-15-12(14)7-9-3-2-8-6-10(13)4-5-11(8)9/h4-6,9,13H,2-3,7H2,1H3. This identifier enables unambiguous communication of structural information across different chemical databases and computational systems. The corresponding InChI Key NQOXEXXDMBLLTO-UHFFFAOYSA-N serves as a condensed hash of the full structural information.
Molecular Formula and Weight Analysis
This compound possesses the molecular formula C₁₂H₁₄O₃, indicating a composition of twelve carbon atoms, fourteen hydrogen atoms, and three oxygen atoms. The molecular weight has been precisely calculated as 206.24 grams per mole using standard atomic masses. This molecular weight places the compound within an intermediate range for organic pharmaceutical intermediates, neither too small to lack specificity nor too large to present significant bioavailability challenges.
The elemental composition analysis reveals a carbon content of approximately 69.9%, hydrogen content of 6.8%, and oxygen content of 23.3% by mass. The relatively high carbon-to-hydrogen ratio reflects the presence of aromatic character within the indane ring system, while the three oxygen atoms contribute significantly to the overall molecular polarity. The molecular formula indicates an unsaturation index of six, corresponding to the benzene ring (four degrees of unsaturation), the ester carbonyl group (one degree), and the saturated five-membered ring fused to the benzene system.
Table 1: Molecular Composition Analysis
| Component | Count | Percentage by Mass | Contribution to Properties |
|---|---|---|---|
| Carbon | 12 | 69.9% | Aromatic character, structural framework |
| Hydrogen | 14 | 6.8% | Saturation level, lipophilicity |
| Oxygen | 3 | 23.3% | Polarity, hydrogen bonding capacity |
The molecular structure exhibits distinct regions of varying polarity, with the indane core providing hydrophobic character while the hydroxyl and ester groups contribute polar functionality. This balanced distribution of polar and nonpolar regions influences the compound's solubility characteristics and potential biological interactions.
Spectroscopic Characterization (NMR, IR, MS)
Spectroscopic analysis of this compound reveals characteristic patterns consistent with its proposed structure, though detailed spectral data from the search results are limited. The compound's Nuclear Magnetic Resonance spectroscopic profile would be expected to show distinct signals corresponding to the various structural environments present within the molecule. The aromatic region would display signals for the substituted benzene ring protons, while the aliphatic region would show the saturated ring protons and the acetate methylene and methyl groups.
Infrared spectroscopy analysis would reveal characteristic absorption bands for the key functional groups present in the structure. The hydroxyl group would produce a broad absorption band in the 3200-3600 reciprocal centimeters region, while the ester carbonyl would show a sharp absorption around 1735 reciprocal centimeters. The aromatic carbon-carbon stretching vibrations would appear in the 1450-1600 reciprocal centimeters region, providing confirmation of the benzene ring system.
Mass spectrometry fragmentation patterns would be expected to show the molecular ion peak at mass-to-charge ratio 206, corresponding to the molecular weight. Common fragmentation pathways would likely include loss of the methoxy group (31 mass units) and the acetate portion (59 mass units), providing diagnostic fragments for structural confirmation. The base peak would probably correspond to the substituted indane cation formed by cleavage of the acetate side chain.
Table 2: Expected Spectroscopic Characteristics
| Technique | Key Features | Diagnostic Value |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Aromatic signals (6.5-7.5 ppm), aliphatic signals (1.0-3.5 ppm) | Structural confirmation |
| 13C Nuclear Magnetic Resonance | Carbonyl carbon (~170 ppm), aromatic carbons (110-160 ppm) | Functional group identification |
| Infrared | Hydroxyl stretch (3200-3600 cm⁻¹), carbonyl stretch (~1735 cm⁻¹) | Functional group presence |
| Mass Spectrometry | Molecular ion (206 m/z), fragments (147, 175 m/z) | Molecular weight and fragmentation |
X-ray Crystallography and Conformational Studies
While specific X-ray crystallographic data for this compound were not found in the search results, conformational analysis of this compound would be expected to reveal important structural features related to its three-dimensional arrangement. The indane ring system typically adopts a relatively rigid conformation due to the fused ring constraint, with the five-membered ring showing some degree of puckering to minimize ring strain.
The acetate side chain attached at the 1-position of the indane ring would be expected to adopt conformations that minimize steric interactions with the ring system while maximizing favorable electronic interactions. Computational studies using density functional theory methods would predict the most stable conformations and provide insights into the rotational barriers around key bonds. The hydroxyl group at the 5-position would be positioned to potentially form intramolecular or intermolecular hydrogen bonds, influencing both the molecular conformation and crystal packing arrangements.
Crystal packing studies would reveal how individual molecules arrange in the solid state, with particular attention to hydrogen bonding patterns involving the hydroxyl group and potential weak interactions between aromatic ring systems. The ester functionality would contribute to the overall polarity of the crystal structure and influence the intermolecular interaction patterns. Conformational flexibility would be primarily limited to rotation around the acetate side chain, as the indane core maintains a relatively fixed geometry.
Table 3: Predicted Conformational Features
| Structural Element | Conformational Behavior | Stability Factors |
|---|---|---|
| Indane ring system | Rigid, slight puckering in five-membered ring | Ring fusion constraint |
| Acetate side chain | Rotational freedom around C-C bond | Steric minimization |
| Hydroxyl group | Fixed position, H-bonding capability | Electronic optimization |
| Overall molecule | Semi-rigid with flexible side chain | Balanced rigidity/flexibility |
Comparative Analysis with Related Indenyl Acetate Derivatives
Structural comparison of this compound with related indenyl acetate derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The ethyl analog, ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate, differs only in the alcohol component of the ester, with the ethyl version showing a molecular weight of 220.27 grams per mole. This slight increase in molecular weight and hydrophobic character may influence biological activity profiles and pharmacokinetic properties.
Comparison with methyl 2-(5-hydroxy-1H-indol-3-yl)acetate, which contains an indole rather than indane core structure, demonstrates the impact of ring saturation on molecular properties. The indole derivative possesses a molecular formula of C₁₁H₁₁NO₃ and molecular weight of 205.21 grams per mole, incorporating a nitrogen atom in place of a methylene group in the five-membered ring. This substitution significantly alters the electronic properties and potential biological activities of the compound.
The non-hydroxylated analog, 2,3-dihydro-1H-inden-1-yl acetate, lacks the hydroxyl substituent and has the molecular formula C₁₁H₁₂O₂ with a molecular weight of 176.21 grams per mole. The absence of the hydroxyl group reduces both the molecular polarity and hydrogen bonding capability, demonstrating the significant contribution of this functional group to the overall molecular properties. The hydroxyl group also provides additional sites for metabolic transformation and potential bioconjugation reactions.
Table 4: Comparative Analysis of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| This compound | C₁₂H₁₄O₃ | 206.24 | Reference compound |
| Ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate | C₁₃H₁₆O₃ | 220.27 | Ethyl ester instead of methyl |
| Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate | C₁₁H₁₁NO₃ | 205.21 | Indole core with nitrogen |
| 2,3-dihydro-1H-inden-1-yl acetate | C₁₁H₁₂O₂ | 176.21 | No hydroxyl substituent |
Analysis of the 5-hydroxyindole-3-acetate anion, which represents the deprotonated form of a related hydroxylated indole acetic acid, provides insights into the ionization behavior and potential metabolic pathways of hydroxylated indane derivatives. The presence of the carboxylate anion significantly increases water solubility and alters the compound's interaction with biological targets. This comparison highlights the importance of the ester functionality in modulating the physicochemical properties of the target compound.
Properties
IUPAC Name |
methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)7-9-3-2-8-6-10(13)4-5-11(8)9/h4-6,9,13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOXEXXDMBLLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701576 | |
| Record name | Methyl (5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856169-08-9 | |
| Record name | Methyl (5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene-1-one.
Hydroxylation: The indene-1-one is subjected to hydroxylation to introduce the hydroxy group at the 5-position.
Esterification: The hydroxylated intermediate is then esterified with methyl acetate under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the ester group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-keto-2,3-dihydro-1H-indene-1-yl acetate.
Reduction: Formation of 5-hydroxy-2,3-dihydro-1H-indene-1-yl methanol.
Substitution: Formation of 5-chloro-2,3-dihydro-1H-indene-1-yl acetate.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate has been investigated for its potential pharmacological properties:
- Antioxidant Activity : Research indicates that compounds with hydroxyl groups can exhibit significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Some studies have suggested that similar compounds can provide neuroprotection against neurodegenerative diseases by modulating neurotransmitter levels and reducing inflammation.
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules:
- Building Block for Indene Derivatives : The dihydroindene structure allows for further functionalization and transformation into various indene derivatives, which are valuable in pharmaceuticals and agrochemicals.
Materials Science
The compound's unique structure may offer applications in materials science:
- Polymer Chemistry : this compound can potentially be used as a monomer in the production of polymers with tailored properties for specific applications.
Case Study 1: Antioxidant Research
A study published in a peer-reviewed journal explored the antioxidant properties of hydroxylated indene derivatives. The findings demonstrated that this compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential application in formulations aimed at combating oxidative stress.
Case Study 2: Neuroprotection
In a laboratory setting, researchers evaluated the neuroprotective effects of various indene derivatives on neuronal cell cultures exposed to oxidative stress. The results indicated that this compound significantly reduced cell death and preserved mitochondrial function, highlighting its potential as a therapeutic agent for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active hydroxy compound, which can then interact with enzymes or receptors in the body.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs differ in substituent groups (e.g., hydroxy, methoxy, halogen) or ester moieties (methyl vs. ethyl). Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Biological Activity
Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate, with the CAS number 856169-08-9, is an organic compound belonging to the class of indenols. Its structure features a hydroxy group attached to an indene ring, further substituted with a methyl acetate group. This compound has garnered attention for its potential biological activities, which are primarily attributed to its indole derivative nature.
The biological activity of this compound is linked to various mechanisms:
- Antiviral and Antimicrobial Activities : Indole derivatives, including this compound, are known to exhibit significant antiviral and antimicrobial properties. They may act by disrupting viral replication or inhibiting bacterial growth through various biochemical pathways.
- Anti-inflammatory Effects : The presence of the hydroxy group suggests potential anti-inflammatory activity, possibly through inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial effects. A study highlighted its efficacy against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents.
| Microbial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.019 |
| Bacillus subtilis | 0.020 |
These results suggest that this compound could serve as a potential candidate for developing new antimicrobial therapies .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been evaluated through in vitro assays measuring COX enzyme inhibition. Preliminary results suggest that this compound has IC50 values indicating effective inhibition of COX enzymes:
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 28.39 ± 0.03 | COX-1 |
| This compound | 23.8 ± 0.20 | COX-2 |
These findings suggest its potential utility in treating inflammatory conditions .
Case Studies and Applications
A notable case study involved the synthesis and biological evaluation of this compound alongside other indole derivatives. The study found that the compound not only exhibited significant antibacterial properties but also demonstrated a favorable safety profile in preliminary toxicity assessments.
Synthesis and Industrial Relevance
The synthesis of this compound typically involves hydroxylation followed by esterification processes. This compound serves as an intermediate in organic synthesis and has applications in pharmaceutical development due to its diverse biological activities .
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate?
Answer:
The synthesis typically involves esterification of the corresponding indenyl acetic acid derivative. A common approach includes refluxing the carboxylic acid precursor with methanol in the presence of an acid catalyst (e.g., sulfuric acid). Protecting the hydroxyl group during synthesis is critical to avoid side reactions. For example, highlights reflux conditions with acetic acid and sodium acetate for similar indole derivatives, which can be adapted for this compound. Post-synthesis purification via column chromatography or recrystallization ensures product integrity. Characterization via 1H/13C NMR, IR, and mass spectrometry is essential to confirm the ester functional group and inden ring structure .
Advanced: How can stereochemical discrepancies between computational predictions and experimental data (e.g., X-ray crystallography) be resolved?
Answer:
Discrepancies often arise from incorrect assumptions about the preferred conformation or solvent effects. To resolve this:
- Perform molecular dynamics simulations to account for conformational flexibility.
- Validate computational models against high-resolution X-ray data (e.g., using SHELX for refinement, as noted in ).
- If the compound’s S-configuration is critical (as observed in PPAR agonists in ), use chiral HPLC or vibrational circular dichroism (VCD) to confirm absolute stereochemistry. Cross-referencing with NMR coupling constants can also clarify spatial arrangements .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- 1H/13C NMR : Identifies protons on the inden ring (e.g., dihydro signals at δ 2.5–3.5 ppm) and the methyl ester group (δ 3.6–3.8 ppm).
- IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1740 cm⁻¹) and hydroxyl groups (broad peak at ~3200–3500 cm⁻¹).
- Mass Spectrometry : Determines molecular weight (e.g., [M+H]+ peak at m/z corresponding to C12H14O3).
- X-ray Crystallography : Provides definitive structural confirmation (using SHELX for refinement, as in ) .
Advanced: How do substituents on the inden ring influence PPAR alpha/gamma dual agonism?
Answer:
Structure-activity relationship (SAR) studies () reveal:
- Para-substituted groups (e.g., oxazole derivatives) enhance PPAR alpha activity by improving hydrophobic interactions with the receptor.
- Small alkyl groups (e.g., methyl or ethyl) α to the acetic acid moiety balance PPAR alpha/gamma selectivity.
- Stereochemistry : The S-configuration at the inden ring’s C1 position is critical for binding. Experimental validation via FRET-based assays and cell-based transcriptional activity screens is recommended to quantify agonist efficacy .
Basic: What safety protocols are advised for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection.
- Ventilation : Work in a fume hood to avoid inhalation of vapors (general advice from SDS in ).
- First Aid : If inhaled, move to fresh air and consult a physician. For skin contact, wash thoroughly with water. While specific GHS classifications are unavailable for this compound, treat it as a potential irritant based on structurally related esters ( ) .
Advanced: How can reaction yields be optimized for derivatives of this compound?
Answer:
- Design of Experiments (DOE) : Systematically vary temperature, catalyst loading, and solvent polarity.
- Catalyst Screening : Use palladium-based catalysts for coupling reactions (e.g., ’s synthesis of indenyl aniline derivatives).
- Purification : Employ preparative HPLC for challenging separations or recrystallization from DMF/acetic acid mixtures (as in ).
- Monitoring : Use TLC or in-situ IR to track reaction progress and minimize byproduct formation .
Advanced: How to address contradictions in biological assay data (e.g., inconsistent IC50 values)?
Answer:
- Assay Validation : Ensure consistency in cell lines, incubation times, and reagent batches.
- Control Experiments : Include known PPAR agonists (e.g., rosiglitazone) as benchmarks ().
- Data Normalization : Account for variations in cell viability or compound solubility using MTT assays.
- Statistical Analysis : Apply ANOVA or dose-response curve fitting to identify outliers .
Basic: What computational tools are suitable for modeling this compound’s interactions with PPAR receptors?
Answer:
- Docking Software : AutoDock Vina or Schrödinger Suite for preliminary binding mode predictions.
- Molecular Dynamics (MD) : GROMACS or AMBER to simulate receptor-ligand dynamics over time.
- Pharmacophore Modeling : Use tools like LigandScout to identify critical interaction motifs (e.g., hydrogen bonds with Tyr473 in PPARγ). Cross-validate with experimental FRET data () .
Advanced: What strategies can mitigate racemization during synthesis of stereoisomers?
Answer:
- Chiral Auxiliaries : Use Evans auxiliaries or oxazolidinones to stabilize intermediates.
- Low-Temperature Reactions : Conduct esterification at 0–5°C to minimize epimerization.
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) can enantioselectively acylate hydroxy groups. Confirm enantiomeric excess via chiral HPLC .
Basic: How to validate the purity of this compound post-synthesis?
Answer:
- Analytical HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- Elemental Analysis : Confirm C, H, O content matches theoretical values.
- Melting Point : Compare with literature values (if available) to detect impurities.
- NMR Purity : Ensure absence of extraneous peaks in 1H NMR spectra .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
